molecular formula C12H11ClN2O2S3 B12007665 Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 763111-35-9

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B12007665
CAS No.: 763111-35-9
M. Wt: 346.9 g/mol
InChI Key: BWSFZJZYSKUEIR-UHFFFAOYSA-N
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Description

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is an organic compound featuring a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Chlorobenzyl Group: The 1,3,4-thiadiazole-2-thiol is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form 5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole.

    Esterification: Finally, the compound is esterified with methyl bromoacetate in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the chlorobenzyl group, potentially leading to the formation of dihydrothiadiazoles or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles or dechlorinated derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential biological activities. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Researchers are investigating its efficacy in these areas, aiming to develop new therapeutic agents.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate exerts its effects is primarily through its interaction with biological targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole: Lacks the ester group but shares the core structure.

    Methyl 5-[(benzylsulfanyl)-1,3,4-thiadiazol-2-yl}sulfanyl)acetate: Similar structure but without the chlorine atom on the benzyl group.

Uniqueness

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is unique due to the presence of both the chlorobenzyl and ester groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3S3C_{17}H_{16}ClN_3S_3, with a molecular weight of approximately 435.97 g/mol. The compound features a thiadiazole ring substituted with a chlorobenzyl group and an acetate moiety, which may influence its biological activity through structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.28 µg/mL to 24.79 µg/mL depending on the specific derivative and substitution pattern .

Key Findings:

  • Mechanism of Action: Compounds similar to this compound induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .
  • Cell Cycle Arrest: Treatment with these compounds often results in cell cycle arrest at critical phases (G2/M), which is crucial for preventing cancer cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antibacterial and antifungal properties. A review indicated that modifications at the C5 position of the thiadiazole ring can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Antibacterial Efficacy:

  • Compounds have exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .

Antifungal Properties:

  • The introduction of specific substituents has been shown to improve antifungal activity against various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Substituent Variability: Different substituents on the thiadiazole ring can enhance or diminish biological activity.
  • Chlorine Substitution: The presence of chlorine in the benzyl group has been correlated with increased antibacterial potency .
  • Linker Variations: Modifications in the linker regions connecting the thiadiazole to other functional groups can lead to improved selectivity and efficacy against specific targets.

Case Studies

  • Cytotoxicity Testing: In vitro studies have shown that compounds derived from thiadiazoles can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • In Vivo Studies: Animal models have demonstrated that certain thiadiazole derivatives can effectively inhibit tumor growth and metastasis when administered in appropriate doses .

Properties

CAS No.

763111-35-9

Molecular Formula

C12H11ClN2O2S3

Molecular Weight

346.9 g/mol

IUPAC Name

methyl 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3

InChI Key

BWSFZJZYSKUEIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl

Origin of Product

United States

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